Fmoc-Gly-OH-1-13C

Description

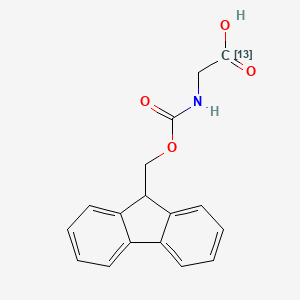

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15NO4 |

|---|---|

Molecular Weight |

298.30 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

InChI |

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i16+1 |

InChI Key |

NDKDFTQNXLHCGO-LOYIAQTISA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[13C](=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-OH-1-13C: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Gly-OH-1-13C is a stable isotope-labeled derivative of Fmoc-glycine, a fundamental building block in solid-phase peptide synthesis (SPPS). The incorporation of a carbon-13 isotope at the carboxyl position provides a powerful tool for a range of biochemical and biomedical research applications, including metabolic flux analysis, protein structure determination, and quantitative proteomics. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.

Core Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-glycine-1-13C | [1] |

| Molecular Formula | C₁₆¹³CH₁₅NO₄ | |

| Molecular Weight | 298.30 g/mol | |

| CAS Number | 197965-68-7 | |

| Appearance | White to off-white powder | [2] |

| Melting Point | 174-175 °C (lit.) | |

| Solubility | Soluble in DMSO and DMF; insoluble in water. | |

| Isotopic Purity | ≥99 atom % 13C | |

| Storage Conditions | 2-8°C, desiccated, protected from light |

Spectroscopic Data

Note: The spectroscopic data provided below is for the unlabeled Fmoc-Gly-OH and is expected to be very similar for this compound, with the primary difference in the 13C NMR being the enhanced signal of the labeled carboxyl carbon.

13C NMR Spectroscopy

The 13C NMR spectrum of Fmoc-Gly-OH provides characteristic signals for the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the glycine backbone. The carbon atoms of the Fmoc group typically resonate in the aromatic region (120-145 ppm), with the carbonyl of the carbamate appearing around 156 ppm. The glycine carbons are observed at approximately 44 ppm (α-carbon) and 172 ppm (carboxyl carbon). For this compound, the signal for the carboxyl carbon at ~172 ppm will be significantly enhanced due to the isotopic enrichment.[3][4]

| Carbon Atom | Approximate Chemical Shift (ppm) in DMSO-d₆ |

| Glycine C=O (13C labeled) | ~172 |

| Fmoc C=O | ~156 |

| Fmoc Aromatic CH | 120-128 |

| Fmoc Aromatic Quaternary C | 141, 144 |

| Fmoc CH | ~66 |

| Fmoc CH₂ | ~47 |

| Glycine α-CH₂ | ~44 |

FT-IR Spectroscopy

The FT-IR spectrum of Fmoc-Gly-OH displays characteristic absorption bands corresponding to its functional groups.[5][6]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2900-3300 (broad) | Stretching vibration |

| N-H (Amide) | 3300-3500 | Stretching vibration |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |

| C=O (Carbamate) | 1680-1700 | Stretching vibration |

| C-N | 1200-1350 | Stretching vibration |

| Aromatic C-H | 3000-3100 | Stretching vibration |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

References

- 1. Fmoc-Gly-OH (1-13C) - 1 g [anaspec.com]

- 2. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-Gly-OH(29022-11-5) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Fmoc-Gly-OH(29022-11-5) IR Spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

The Strategic Incorporation of 13C-Labeled Glycine in Modern Peptide Research: A Technical Guide

For researchers, scientists, and drug development professionals, the precise tracking and structural elucidation of peptides are paramount. Stable isotope labeling, particularly with 13C-labeled glycine, has emerged as a powerful and versatile tool in this pursuit. This in-depth guide explores the core applications, methodologies, and data interpretation associated with the use of 13C-labeled glycine in peptide research, providing a technical resource for its effective implementation.

The strategic substitution of a natural abundance carbon atom with its heavier, non-radioactive 13C isotope within a glycine residue offers a subtle yet powerful modification. This isotopic enrichment, while minimally impacting the peptide's overall physicochemical properties, provides a distinct spectroscopic signature that can be leveraged in a variety of analytical techniques.[1] The primary applications lie in the realms of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enabling detailed investigations into peptide structure, dynamics, quantification, and metabolic fate.

Core Applications of 13C-Labeled Glycine

The versatility of 13C-labeled glycine stems from its utility across multiple advanced analytical platforms:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of a 13C nucleus provides a sensitive probe for NMR studies. It allows for the investigation of local and global peptide structure, conformational dynamics, and interactions with other molecules.[2][3] Because glycine lacks a side chain, it often occupies unique positions within a peptide's backbone, making it an ideal candidate for probing backbone dynamics.

-

Mass Spectrometry (MS): In MS-based proteomics, 13C-labeled peptides serve as ideal internal standards for accurate quantification. The known mass shift introduced by the 13C isotopes allows for the precise differentiation and relative or absolute quantification of a target peptide in a complex biological sample.[4][5] This is a cornerstone of many quantitative proteomics workflows.

-

Metabolic Labeling and Flux Analysis: When cells are cultured in media containing 13C-labeled glycine, the isotope is incorporated into newly synthesized proteins. By tracking the incorporation of 13C, researchers can study protein turnover, metabolic pathways, and flux distributions within a biological system.[6][7]

Data Presentation: Quantitative Insights from 13C Labeling

Table 1: Spin-Lattice Relaxation Times (T1) of C-terminal [1-13C]Glycine in Peptides

Spin-lattice relaxation time (T1) is a key NMR parameter that provides information about the local mobility of a nucleus. Longer T1 values are often desirable for certain advanced NMR experiments like dissolution-dynamic nuclear polarization (d-DNP).[8][9]

| Peptide | Magnetic Field (T) | T1 (s) | Reference |

| [1-13C]Glycine | 9.4 | ~45 | [8] |

| Diglycine | 9.4 | ~30 | [8] |

| Triglycine | 9.4 | ~28 | [8] |

| Tetraglycine | 9.4 | 27 ± <1 | [8] |

| Pentaglycine | 9.4 | 24 ± 1 | [8] |

| Heptaglycine | 9.4 | 24 ± 3 | [8] |

| 13C-β-casomorphin-5 | 3 | 24 ± 4 | [8][9] |

| 13C-glutathione | 3 | 58 ± 3 | [8][9] |

Data compiled from studies investigating the effect of peptide length and structure on the T1 relaxation of a C-terminal 13C-labeled glycine.[8][9]

Table 2: Mass Shifts for 13C-Labeled Glycine Isotopologues

The precise mass difference between the labeled and unlabeled peptide is fundamental for mass spectrometry applications.

| Glycine Isotopologue | Number of 13C Atoms | Mass Shift (Da) |

| Glycine (1-¹³C) | 1 | 1.00335 |

| Glycine (2-¹³C) | 1 | 1.00335 |

| Glycine (1,2-¹³C₂) | 2 | 2.0067 |

The mass shift is calculated based on the mass difference between ¹³C (13.00335 Da) and ¹²C (12.00000 Da).

Experimental Protocols: Methodologies for Success

The successful application of 13C-labeled glycine in peptide research relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experimental stages.

Synthesis of 13C-Labeled Peptides

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for producing peptides with site-specific incorporation of 13C-labeled amino acids.

-

Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink amide resin) and deprotect the terminal amino group.

-

Amino Acid Coupling: Activate the carboxyl group of the first C-terminally protected amino acid and couple it to the resin.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the desired position, use Fmoc-[1-13C]Gly-OH, Fmoc-[2-13C]Gly-OH, or Fmoc-[1,2-13C2]Gly-OH.

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Metabolic Labeling of Proteins with 13C-Glycine

This protocol is adapted for labeling proteins in cell culture.

-

Cell Culture Preparation: Grow the desired cell line in standard growth medium to a suitable confluency.

-

Medium Exchange: Replace the standard medium with a labeling medium that is deficient in glycine but supplemented with a known concentration of 13C-labeled glycine (e.g., [U-13C2]Glycine).

-

Incubation: Culture the cells in the labeling medium for a sufficient period to allow for protein synthesis and incorporation of the labeled glycine. The optimal duration will depend on the protein turnover rate and experimental goals.

-

Cell Lysis and Protein Extraction: Harvest the cells and lyse them using a suitable buffer. Extract and purify the protein of interest or the total proteome.

-

Sample Preparation for Analysis: Process the protein sample for downstream analysis, which may include enzymatic digestion for mass spectrometry-based proteomics.[10]

NMR Spectroscopy for Structural and Dynamic Analysis

-

Sample Preparation: Dissolve the purified 13C-labeled peptide in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O or D₂O). The concentration should be optimized for the specific NMR experiment, typically in the millimolar range.

-

NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Key experiments include:

-

1D 13C NMR: To observe the 13C signals directly.

-

2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate the 13C nucleus with its directly attached proton(s).

-

2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations and aid in sequence-specific assignments.

-

13C Relaxation Experiments (T1, T2, NOE): To probe the dynamics of the peptide backbone at the site of the labeled glycine.[2]

-

-

Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the chemical shifts, coupling constants, and relaxation data to derive structural and dynamic information.

Quantitative Mass Spectrometry

-

Sample Preparation: Combine a known amount of the 13C-labeled peptide internal standard with the biological sample containing the unlabeled target peptide.

-

Enzymatic Digestion (for proteins): If analyzing a protein, digest the sample with a specific protease (e.g., trypsin) to generate smaller peptides.

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.

-

Data Analysis: Integrate the peak areas for the labeled and unlabeled peptide signals. The ratio of these areas, corrected for the known concentration of the internal standard, is used to calculate the absolute or relative abundance of the target peptide.[4][11]

Visualizing Workflows and Pathways

Diagrams are invaluable for conceptualizing complex experimental workflows and biological pathways. The following visualizations are provided in the DOT language for use with Graphviz.

References

- 1. innovagen.com [innovagen.com]

- 2. 13C multiplet nuclear magnetic resonance relaxation-derived ring puckering and backbone dynamics in proline-containing glycine-based peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. liverpool.ac.uk [liverpool.ac.uk]

- 11. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Fmoc-Gly-OH-1-¹³C

This technical guide provides a detailed overview of the analytical data and quality control methodologies for Fmoc-Gly-OH-1-¹³C, a critical isotopically labeled building block for peptide synthesis and proteomics research. The information is compiled from publicly available data sheets and product specifications, targeting researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for Fmoc-Gly-OH-1-¹³C and a related dually labeled variant, Fmoc-Gly-OH-¹³C₂,¹⁵N.

Table 1: Specifications for Fmoc-Gly-OH-1-¹³C

| Parameter | Specification |

| Isotopic Purity | 99 atom % ¹³C[1] |

| Chemical Purity (Assay) | 99% (CP)[1] |

| Molecular Weight | 298.30 g/mol [1] |

| Melting Point | 174-175 °C (lit.)[1] |

| Mass Shift | M+1[1] |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C[1] |

Table 2: Specifications for Fmoc-Gly-OH-¹³C₂,¹⁵N

| Parameter | Specification |

| Isotopic Purity (¹³C) | 99 atom % ¹³C[2][3] |

| Isotopic Purity (¹⁵N) | 98 atom % ¹⁵N[2][3] |

| Molecular Weight | 300.28 g/mol [2][3] |

| Melting Point | 174-175 °C (lit.)[2] |

| Mass Shift | M+3[2] |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C[2][3] |

Experimental Protocols

The quality of Fmoc-Gly-OH-1-¹³C is assessed through a variety of analytical techniques to confirm its identity, purity, and stability. While specific instrument parameters are proprietary to the manufacturer, the general methodologies are outlined below.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the chemical purity of the compound and quantify any impurities, such as dipeptides or starting materials.

-

Methodology: A solution of the sample is injected into an HPLC system. The compound is separated from impurities on a stationary phase (column) by a liquid mobile phase pumped under high pressure. A detector (typically UV-Vis) measures the absorbance of the eluting compounds, and the purity is calculated based on the relative peak areas. For Fmoc-protected amino acids, purity levels are often expected to be ≥99.0%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and isotopic labeling of the molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.

-

Methodology: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses provides detailed information about the chemical environment of each atom. For Fmoc-Gly-OH-¹³C₂,¹⁵N, distinct ¹³C and ¹⁵N NMR chemical shifts are observed, with reported peaks for ¹³C NMR (in CDCl₃) at 77.52–42.59 ppm and for ¹⁵N NMR (in CDCl₃) at 173.61–120.27 ppm.[3] The suitability for "bio NMR" is also noted, indicating its applicability in biological studies.[1][2]

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and isotopic enrichment of the compound.

-

Methodology: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The observed molecular weight should correspond to the calculated weight of the ¹³C-labeled compound (298.30 g/mol ). The mass shift of M+1 confirms the incorporation of a single ¹³C atom.[1]

Acidimetric Titration

-

Purpose: To provide an assay of the carboxylic acid functional group, offering another measure of overall purity.

-

Methodology: A known mass of the compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., NaOH). The endpoint, detected by an indicator or a pH meter, allows for the calculation of the molar amount of the acidic analyte. Purity is often specified to be ≥98.0% by this method.

Visualized Workflows

The following diagrams illustrate key processes related to the quality control and application of Fmoc-Gly-OH-1-¹³C.

Caption: Quality control workflow for Fmoc-Gly-OH-1-¹³C production.

Caption: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OH-1-¹³C.

References

Technical Guide: Fmoc-Gly-OH-1-13C for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-Gly-OH-1-13C, a critical isotopically labeled building block for peptide synthesis. This document outlines supplier information, quantitative data, and detailed experimental protocols for its application in research and drug development.

Supplier and Product Information

For researchers sourcing this compound, several reputable suppliers offer this reagent with varying specifications. The following table summarizes key quantitative data from prominent suppliers to facilitate easy comparison.

| Supplier | Catalog Number | Purity (Chemical) | Isotopic Enrichment | Price (USD) | Availability |

| Sigma-Aldrich | 605182 | ≥99% (CP) | 99 atom % 13C | €1,170.00 / 1 g | Contact Customer Service |

| Anaspec | AS-61572-1 | Not specified | Not specified | Inquire for pricing | Inquire for availability |

| MedChemExpress | HY-Y1250S4 | Not specified | Not specified | $190 / 25 mg | 2-3 weeks |

| Alfa Chemistry | ACM197965687 | ≥98% (HPLC) | 99 atom % 13C | Inquire for pricing | Inquire for availability |

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS). This protocol is a representative example and may require optimization based on the specific peptide sequence and scale.

Materials:

-

This compound

-

Rink Amide or Wang resin (pre-loaded with the first amino acid if different from glycine)

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)

-

Coupling reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it. The solution should change color.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor coupling completion, a Kaiser test can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.

-

Visualizations

The following diagrams illustrate key workflows related to the use of this compound in peptide synthesis.

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Caption: Key steps in the coupling of this compound to a resin-bound peptide.

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-Gly-OH-1-¹³C in Manual Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a critical technique in proteomics, metabolic studies, and drug development. The incorporation of amino acids containing heavy isotopes, such as ¹³C, allows for the precise quantification of peptides and proteins by mass spectrometry and detailed structural analysis by NMR spectroscopy.[1] Fmoc-Gly-OH-1-¹³C is a valuable building block for introducing a single ¹³C label at a specific position within a peptide sequence. This glycine derivative is chemically identical to its unlabeled counterpart, ensuring that it does not alter the peptide's biological activity or chromatographic behavior, while its increased mass allows for clear differentiation in mass spectrometric analyses.

This document provides a detailed guide for the efficient incorporation of Fmoc-Gly-OH-1-¹³C into peptides using manual Solid-Phase Peptide Synthesis (SPPS). The protocols and data presented herein are intended to assist researchers in successfully synthesizing ¹³C-labeled peptides for a variety of applications.

Materials and Reagents

| Reagent | Supplier | Grade |

| Fmoc-Gly-OH-1-¹³C | Cambridge Isotope Laboratories, Inc. or equivalent | ≥98% isotopic purity |

| Fmoc-Rink Amide MBHA resin | Various | 100-200 mesh, ~0.5 mmol/g loading |

| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |

| Dichloromethane (DCM) | Various | ACS grade |

| Piperidine | Various | Reagent grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | ≥99% |

| 1-Hydroxybenzotriazole (HOBt) | Various | Anhydrous |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | ≥98% |

| Ninhydrin Test Kit | Various | For SPPS |

Experimental Protocols

Resin Swelling and Fmoc Deprotection

-

Weigh 100 mg of Fmoc-Rink Amide MBHA resin (or other suitable resin) into a fritted syringe reactor.

-

Add 2 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with occasional agitation.

-

Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the piperidine solution.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 2 mL).

-

Perform a Kaiser test to confirm the presence of free primary amines. A positive test is indicated by a deep blue color of the beads and/or the solution.[2]

Coupling of Fmoc-Gly-OH-1-¹³C

-

In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH-1-¹³C (relative to the resin loading) and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add 3 equivalents of DIC to the amino acid/HOBt solution.

-

Allow the activation to proceed for 5-10 minutes at room temperature.

-

Add the activated Fmoc-Gly-OH-1-¹³C solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test is indicated by yellow or colorless beads. If the test is positive, a second coupling may be necessary.

Subsequent Amino Acid Couplings

Repeat the deprotection (Section 3.1) and coupling (Section 3.2) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the cleavage mixture into a clean collection tube.

-

Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

Peptide Analysis and Purification

-

Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Analyze the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess purity.

-

Confirm the identity and successful incorporation of the ¹³C label by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the labeled peptide should be one Dalton higher than the corresponding unlabeled peptide.

-

Purify the crude peptide by preparative RP-HPLC.

Data Presentation

The successful incorporation of Fmoc-Gly-OH-1-¹³C can be confirmed by mass spectrometry. The following table illustrates the expected mass shift for a hypothetical peptide sequence.

| Peptide Sequence | Isotopic Label | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) |

| H-Ala-Gly-Phe-NH₂ | None | 293.1481 | 293.1485 |

| H-Ala-Gly(¹³C)-Phe-NH₂ | ¹³C at Glycine carbonyl | 294.1515 | 294.1520 |

Note: The observed mass may vary slightly depending on the instrument calibration and resolution.

Visualizations

References

Application Note: Utilizing Fmoc-Gly-OH-1-¹³C in Automated Peptide Synthesis for Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as ¹³C, into peptides is a powerful technique for structural and functional studies. Fmoc-Gly-OH-1-¹³C is a critical building block for introducing a ¹³C label at the carbonyl carbon of a glycine residue. This targeted labeling enables a variety of biophysical and analytical applications, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to probe peptide structure, dynamics, and interactions without altering the peptide's chemical nature.[1][2][3] This application note provides a detailed protocol for the efficient use of Fmoc-Gly-OH-1-¹³C in automated solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.[4][5]

Principle

Automated peptide synthesis relies on a cyclical process of deprotection, activation, and coupling of amino acids to a growing peptide chain anchored to a solid support.[4][5][6] The use of Fmoc-Gly-OH-1-¹³C follows the standard principles of Fmoc chemistry. The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus of the glycine, and it is removed with a mild base, typically piperidine, to allow for the formation of a peptide bond with the next amino acid in the sequence.[4][6][7] The ¹³C label is located at the carbonyl carbon (C-1 position), which will become part of the peptide backbone.

The key advantage of using Fmoc-Gly-OH-1-¹³C is the introduction of a specific isotopic marker. This marker results in a +1 Dalton mass shift for the labeled residue, which can be readily detected by mass spectrometry.[8][9] In NMR spectroscopy, the ¹³C nucleus provides a sensitive probe for structural analysis, with the carbonyl region of the spectrum being particularly informative.[1][2][3]

Applications

The incorporation of Fmoc-Gly-OH-1-¹³C into synthetic peptides opens up a range of advanced analytical applications:

-

Structural Biology (NMR): The ¹³C-labeled carbonyl group can be used to measure internuclear distances and dihedral angles, providing critical constraints for 3D structure determination by solid-state or solution-state NMR.[2][3]

-

Quantitative Proteomics (MS): Peptides containing ¹³C-labeled glycine can serve as internal standards for the absolute quantification of proteins and peptides in complex biological samples.[8][9]

-

Metabolic Flux Analysis: Isotope-labeled peptides can be used to trace metabolic pathways and quantify the flow of metabolites in cellular systems.[10]

-

Interaction Studies: The ¹³C label can be used to monitor changes in the chemical environment of the glycine residue upon binding to other molecules, such as proteins, nucleic acids, or small molecule drugs.

Experimental Protocols

This section provides a generalized protocol for the use of Fmoc-Gly-OH-1-¹³C in an automated peptide synthesizer. The specific parameters may need to be optimized based on the synthesizer model, resin type, and peptide sequence.

Materials and Reagents

-

Fmoc-Gly-OH-1-¹³C

-

Automated Peptide Synthesizer

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)[6][11]

-

Standard Fmoc-protected amino acids

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Ether for precipitation

Automated Synthesis Workflow

The following diagram illustrates the general workflow for incorporating Fmoc-Gly-OH-1-¹³C into a peptide sequence using an automated synthesizer.

Caption: Automated peptide synthesis workflow.

Detailed Protocol Steps

-

Resin Preparation:

-

Place the appropriate amount of resin in the reaction vessel of the automated synthesizer.

-

Swell the resin in DMF or DCM for the recommended time (typically 30-60 minutes).[6]

-

-

Fmoc-Gly-OH-1-¹³C Coupling:

-

The synthesizer will perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.

-

Prepare a solution of Fmoc-Gly-OH-1-¹³C, an activator (e.g., HBTU), and a base (e.g., DIPEA) in DMF. The molar excess of the amino acid and coupling reagents should be optimized but is typically 3-5 fold over the resin substitution.

-

The synthesizer will deliver the activated Fmoc-Gly-OH-1-¹³C solution to the reaction vessel.

-

Allow the coupling reaction to proceed for the optimized time (typically 30-60 minutes). A double coupling can be performed to ensure high efficiency.

-

-

Chain Elongation:

-

After the coupling of Fmoc-Gly-OH-1-¹³C, the synthesizer will proceed with the deprotection and coupling of the subsequent amino acids in the sequence according to the pre-programmed protocol.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide-resin is washed with DCM and dried.

-

The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the ether is decanted.

-

The crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis:

Data Presentation

The following tables provide examples of the quantitative data that should be collected to verify the successful incorporation of Fmoc-Gly-OH-1-¹³C.

Table 1: Coupling Efficiency Monitoring

| Coupling Cycle | Amino Acid | Coupling Method | Coupling Time (min) | Coupling Efficiency (%) |

| 1 | Fmoc-Ala-OH | HBTU/DIPEA | 45 | 99.5 |

| 2 | Fmoc-Gly-OH-1-¹³C | HBTU/DIPEA | 60 | 99.2 |

| 3 | Fmoc-Leu-OH | HBTU/DIPEA | 45 | 99.6 |

Coupling efficiency can be monitored using a qualitative ninhydrin test or by quantitative UV-Vis spectroscopy of the Fmoc adduct released during deprotection.[7]

Table 2: Mass Spectrometry Analysis of a Model Peptide (Ac-Ala-Gly-Leu-NH₂)

| Peptide Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (ppm) | Isotopic Enrichment (%) |

| Unlabeled (Ac-Ala-¹²C-Gly-Leu-NH₂) | 286.1746 | 286.1749 | 1.0 | - |

| Labeled (Ac-Ala-¹³C-Gly-Leu-NH₂) | 287.1779 | 287.1782 | 1.0 | >99 |

High-resolution mass spectrometry is essential for accurate mass determination and confirmation of isotopic enrichment.[8][9][14]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the experimental steps and the expected outcomes.

Caption: Logical workflow from synthesis to application.

Conclusion

The use of Fmoc-Gly-OH-1-¹³C in automated peptide synthesizers is a robust and efficient method for the site-specific isotopic labeling of peptides. The protocols outlined in this application note provide a general framework for researchers to successfully incorporate this valuable building block into their synthetic targets. The resulting ¹³C-labeled peptides are powerful tools for a wide range of applications in chemical biology, drug discovery, and materials science. Careful monitoring of coupling efficiency and thorough analytical characterization are crucial for ensuring the synthesis of high-quality, isotopically enriched peptides.

References

- 1. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 2. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-state 13C NMR spectroscopy of a 13C carbonyl-labeled polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Automated Peptide Synthesizers [peptidemachines.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. meihonglab.com [meihonglab.com]

- 14. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating Peptide Structures with Precision: An Application Note on the Use of Fmoc-Gly-OH-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of a peptide's three-dimensional structure is paramount in understanding its biological function and in the rational design of novel therapeutics. Isotopic labeling of peptides, followed by analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a powerful approach for unambiguous structure elucidation. The incorporation of ¹³C-labeled amino acids at specific positions offers a significant advantage by providing a unique spectroscopic handle to probe the local chemical environment and connectivity. This application note details the use of N-α-Fmoc-glycine, with a ¹³C label at the carbonyl carbon (Fmoc-Gly-OH-1-¹³C), as a tool for peptide structure elucidation. Glycine is often incorporated into peptide sequences to provide conformational flexibility, making it a strategic target for isotopic labeling to study dynamic regions of a peptide.

Principle

The workflow for peptide structure elucidation using Fmoc-Gly-OH-1-¹³C involves three key stages:

-

Peptide Synthesis: The ¹³C-labeled glycine is incorporated into the desired peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

-

NMR Spectroscopic Analysis: The ¹³C label serves as a sensitive probe in various NMR experiments. The distinct chemical shift of the ¹³C-labeled carbonyl carbon provides information about the local electronic environment and secondary structure. Furthermore, one-bond and multi-bond scalar couplings (J-couplings) between the ¹³C label and other nuclei (e.g., ¹³Cα, ¹⁵N) can provide crucial dihedral angle restraints for structure calculation.

-

Mass Spectrometric Analysis: The +1 Dalton mass shift introduced by the ¹³C isotope allows for the unambiguous identification of glycine-containing fragments in tandem mass spectrometry (MS/MS) experiments. This aids in sequence verification and fragmentation pathway analysis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Gly-OH-1-¹³C

This protocol outlines the manual synthesis of a peptide incorporating a ¹³C-labeled glycine residue using Fmoc chemistry.

Materials:

-

Fmoc-Gly-OH-1-¹³C

-

Other required Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Shake for 5 minutes. Drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for unlabeled amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Pre-activate for 15-20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Incorporation of Fmoc-Gly-OH-1-¹³C:

-

Follow the same coupling procedure as in step 3, using Fmoc-Gly-OH-1-¹³C as the amino acid to be coupled.

-

-

Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection step (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve the lyophilized, purified peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent) to a concentration of 0.5-1.0 mM.[1]

-

Adjust the pH of the solution as required for peptide stability and to mimic physiological conditions.

NMR Experiments:

-

1D ¹³C NMR: Acquire a proton-decoupled 1D ¹³C spectrum. The carbonyl region (typically 165-180 ppm) should show a distinct, enhanced signal corresponding to the ¹³C-labeled glycine.[2]

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹³C nucleus with its directly attached protons. For the ¹³C-labeled carbonyl, this will show a correlation to the alpha protons of the following residue if the peptide bond is intact.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings (2-3 bonds). It can be used to confirm the position of the labeled glycine by observing correlations from the ¹³C-carbonyl to the alpha protons of both the glycine itself and the preceding amino acid.

-

2D ¹³C-¹³C COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy): If the peptide is uniformly ¹³C labeled, these experiments can be used to trace the carbon backbone of the peptide.[3] For a single labeled site, these experiments are less informative but can reveal long-range couplings.

-

Measurement of J-couplings: Analyze the fine structure of the ¹³C signal in high-resolution spectra to measure one-bond (¹J_C'N) and two-bond (²J_C'Cα) coupling constants. These values are related to the backbone dihedral angles φ and ψ, respectively, and can be used as restraints in structure calculations.

Protocol 3: Mass Spectrometric Analysis

Sample Preparation:

-

Prepare a dilute solution of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/50% water with 0.1% formic acid).

Mass Spectrometry Experiments:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the peptide. The observed mass should correspond to the theoretical mass, including the +1 Da mass shift from the ¹³C isotope.

-

Tandem MS (MS/MS):

-

Select the parent ion of the ¹³C-labeled peptide for fragmentation.

-

Use a suitable fragmentation method such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD).[4]

-

Analyze the resulting fragment ions (b- and y-ions). The fragment ions containing the ¹³C-labeled glycine will exhibit a +1 Da mass shift compared to their unlabeled counterparts. This aids in the confident assignment of fragment ions and verification of the peptide sequence.

-

Data Presentation

The quantitative data obtained from NMR and MS analyses can be summarized for clear interpretation and comparison.

Table 1: Representative ¹³C NMR Chemical Shifts for Glycine Carbonyl Carbon in Different Secondary Structures.

| Secondary Structure | Typical ¹³C Chemical Shift Range (ppm) |

| α-helix | 175 - 178 |

| β-sheet | 171 - 174 |

| Random Coil | 173 - 176 |

Note: These are approximate ranges and can be influenced by neighboring residues and solvent conditions.

Table 2: Expected Mass Shifts in MS/MS Fragments for a Peptide Containing a ¹³C-Labeled Glycine.

| Fragment Ion Type | Contains ¹³C-Glycine | Expected Mass Shift (Da) |

| b-ion | Yes (if Gly is N-terminal to cleavage site) | +1 |

| b-ion | No (if Gly is C-terminal to cleavage site) | 0 |

| y-ion | Yes (if Gly is C-terminal to cleavage site) | +1 |

| y-ion | No (if Gly is N-terminal to cleavage site) | 0 |

Visualizations

The experimental workflow and the logical relationships in the data analysis can be visualized using diagrams.

Caption: Workflow for Solid-Phase Peptide Synthesis of a ¹³C-labeled peptide.

Caption: Overall workflow for peptide structure elucidation using isotopic labeling.

Caption: Logical flow for MS/MS fragmentation analysis of a ¹³C-labeled peptide.

Conclusion

The site-specific incorporation of Fmoc-Gly-OH-1-¹³C into peptides is a robust and highly informative method for detailed structural analysis. The protocols and data interpretation guidelines presented in this application note provide a framework for researchers to confidently apply this technique. The combination of solid-phase peptide synthesis with advanced NMR and mass spectrometry techniques enables the precise characterization of peptide structures, which is a critical step in fundamental biochemical research and the development of new peptide-based therapeutics.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 3. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]

Application Notes and Protocols for Fmoc-Gly-OH-1-13C in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Fmoc-Gly-OH-1-¹³C in solution-phase peptide synthesis. The incorporation of the stable isotope ¹³C at the carbonyl carbon of the glycine residue offers a powerful, non-radioactive tool for researchers in proteomics, metabolomics, and drug development.[1][2] This isotopic labeling allows for precise tracking and quantification of peptides and proteins using mass spectrometry (MS) and enables detailed structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Introduction to Fmoc-Gly-OH-1-¹³C in Peptide Synthesis

Fmoc-Gly-OH-1-¹³C is an isotopically labeled amino acid derivative where the carboxylic acid carbon of glycine is replaced with the ¹³C isotope. The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amino terminus, a cornerstone of modern peptide synthesis.[4][5] While solid-phase peptide synthesis (SPPS) is widely used, solution-phase synthesis remains a valuable technique, particularly for the synthesis of short peptides, peptide fragments for convergent synthesis, and when scaling up production.

The primary applications of incorporating ¹³C-labeled glycine include:

-

Quantitative Proteomics: Use as an internal standard for the accurate quantification of proteins and peptides by mass spectrometry.

-

Metabolic Labeling and Flux Analysis: Tracing the metabolic fate of glycine and its incorporation into larger biomolecules.

-

Structural Biology: Probing the structure, dynamics, and interactions of peptides and proteins using ¹³C NMR spectroscopy.[1][3] The specific labeling at the carbonyl carbon provides a sensitive probe for studying backbone conformations and dynamics.

Experimental Protocols

This section details a representative protocol for the solution-phase synthesis of a dipeptide, Fmoc-Gly(1-¹³C)-Ala-OMe, followed by the deprotection of the Fmoc group.

Materials and Reagents

-

Fmoc-Gly-OH-1-¹³C

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Piperidine

-

Silica gel for column chromatography

Protocol 1: Synthesis of Fmoc-Gly(1-¹³C)-Ala-OMe

This protocol describes the coupling of Fmoc-Gly-OH-1-¹³C with L-Alanine methyl ester.

Step 1: Preparation of Alanine Methyl Ester Free Base

-

Dissolve L-Alanine methyl ester hydrochloride (1.05 eq.) in DCM.

-

Add DIPEA (1.1 eq.) and stir the mixture at room temperature for 15 minutes. The resulting solution contains the free base of alanine methyl ester and is used directly in the next step.

Step 2: Coupling Reaction

-

In a separate flask, dissolve Fmoc-Gly-OH-1-¹³C (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq.) to the Fmoc-glycine solution and stir for 15 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the previously prepared solution of L-Alanine methyl ester to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure dipeptide, Fmoc-Gly(1-¹³C)-Ala-OMe.

Protocol 2: Fmoc Deprotection of Fmoc-Gly(1-¹³C)-Ala-OMe

This protocol outlines the removal of the Fmoc protecting group to yield the free dipeptide.

Step 1: Deprotection Reaction

-

Dissolve the purified Fmoc-Gly(1-¹³C)-Ala-OMe (1.0 eq.) in a 20% solution of piperidine in DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours.

Step 2: Isolation of the Deprotected Dipeptide

-

Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.

-

Co-evaporate with toluene to remove residual piperidine.

-

The resulting residue, H-Gly(1-¹³C)-Ala-OMe, can be used in subsequent coupling steps or further purified.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of Fmoc-Gly(1-¹³C)-Ala-OMe.

| Parameter | Value |

| Starting Materials | |

| Fmoc-Gly-OH-1-¹³C | 298.3 mg (1.0 mmol) |

| H-Ala-OMe·HCl | 153.6 mg (1.1 mmol) |

| Product: Fmoc-Gly(1-¹³C)-Ala-OMe | |

| Theoretical Yield | 383.4 mg (1.0 mmol) |

| Actual Yield | 325.9 mg |

| Yield (%) | 85% |

| Purity (by HPLC) | >98% |

| ¹³C NMR (CDCl₃, δ in ppm) | ~168 (¹³C=O, Gly), ~173 (C=O, Ala), ~52 (OCH₃), ~44 (α-C, Gly), ~49 (α-C, Ala), ~17 (β-C, Ala), Fmoc carbons |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.

Caption: Workflow for the synthesis of Fmoc-Gly(1-¹³C)-Ala-OMe.

Caption: Logical steps in the synthesis and deprotection of the dipeptide.

References

- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Anwendungshinweise und Protokolle für Fmoc-Gly-OH-1-13C in metabolischen Markierungsexperimenten

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien für den Einsatz von Fmoc-Gly-OH-1-13C in metabolischen Markierungsexperimenten. Der Schwerpunkt liegt auf der Untersuchung des Proteinstoffwechsels, der Stoffwechsel-Flussanalyse und der quantitativen Proteomik.

Einleitung

This compound ist eine stabil-isotopenmarkierte Form der Aminosäure Glycin, die mit einer Fluorenylmethoxycarbonyl (Fmoc)-Schutzgruppe versehen ist. Diese Schutzgruppe muss vor der Verwendung in der Zellkultur entfernt werden, um das freie, 13C-markierte Glycin für die metabolische Markierung freizusetzen. Nach der Aufnahme durch die Zellen wird [1-13C]Glycin in neu synthetisierte Proteine eingebaut. Dies ermöglicht die Verfolgung und Quantifizierung von Proteinen und Stoffwechselwegen mittels Massenspektrometrie (MS). Die metabolische Markierung mit stabilen Isotopen ist ein leistungsfähiges Werkzeug zur Untersuchung der Proteindynamik, zur Identifizierung von Biomarkern und zur Aufklärung von Krankheitsmechanismen.

Die Hauptanwendungen umfassen:

-

Quantitative Proteomik: Relative und absolute Quantifizierung von Proteinen in verschiedenen Zellzuständen.

-

Analyse des Proteinumsatzes: Messung der Synthese- und Abbauraten von Proteinen.

-

Metabolische Flussanalyse (MFA): Verfolgung des Einbaus von 13C-Atomen in verschiedene Stoffwechselwege zur Bestimmung von Flussraten.

-

Identifizierung von Protein-Protein-Interaktionen: In Kombination mit "Pulse-Chase"-Experimenten.

Datenpräsentation: Quantitative Analyse

Die aus metabolischen Markierungsexperimenten mit [1-13C]Glycin gewonnenen quantitativen Daten können in Tabellen zusammengefasst werden, um den Vergleich zwischen verschiedenen experimentellen Bedingungen zu erleichtern.

Tabelle 1: Inkorporationseffizienz von [1-13C]Glycin in Gesamtprotein

| Zelllinie | Behandlungs-gruppe | Inkubationszeit (Stunden) | 13C-Inkorporation (%) |

| HeLa | Kontrolle | 24 | 95,2 ± 1,8 |

| HeLa | Wirkstoff X | 24 | 88,5 ± 2,1 |

| A549 | Kontrolle | 24 | 92,1 ± 2,5 |

| A549 | Wirkstoff X | 24 | 75,3 ± 3,0 |

Tabelle 2: Relativer Proteinumsatz ausgewählter Proteine nach Behandlung

| Protein | Uniprot-ID | Relative Faltungsänderung (Wirkstoff X vs. Kontrolle) | p-Wert |

| GAPDH | P04406 | 0,98 | 0,85 |

| HSP90AA1 | P07900 | 1,75 | <0,01 |

| EGFR | P00533 | 0,62 | <0,05 |

| PCNA | P12004 | 1,05 | 0,72 |

Experimentelle Protokolle

Protokoll zur Abspaltung der Fmoc-Schutzgruppe

Dieses Protokoll beschreibt die Entfernung der Fmoc-Gruppe von this compound, um [1-13C]Glycin für die Verwendung in Zellkulturmedien zu erhalten.

Materialien:

-

This compound

-

Piperidin

-

Dimethylformamid (DMF)

-

Diethylether (kalt)

-

Salzsäure (HCl), 1 M

-

Rotationsverdampfer

-

Lyophilisator

Durchführung:

-

Lösen Sie this compound in DMF (z. B. 100 mg in 2 ml).

-

Geben Sie 20 % (v/v) Piperidin in die Lösung.

-

Rühren Sie die Reaktion bei Raumtemperatur für 2 Stunden.

-

Entfernen Sie das DMF und überschüssiges Piperidin unter reduziertem Druck mit einem Rotationsverdampfer.

-

Lösen Sie den Rückstand in einer minimalen Menge Wasser und säuern Sie mit 1 M HCl auf einen pH-Wert von ~2 an.

-

Fällen Sie das freigesetzte [1-13C]Glycin durch Zugabe von kaltem Diethylether aus.

-

Zentrifugieren Sie die Suspension, um das Produkt zu pelletieren, und verwerfen Sie den Überstand.

-

Waschen Sie das Pellet mehrmals mit kaltem Diethylether.

-

Trocknen Sie das [1-13C]Glycin-Produkt durch Lyophilisierung.

-

Bestätigen Sie die Reinheit und Identität mittels Massenspektrometrie.

Protokoll zur metabolischen Markierung von Säugetierzellen

Dieses Protokoll beschreibt die metabolische Markierung von adhärenten Säugetierzellen mit [1-13C]Glycin.

Materialien:

-

Zellkulturmedium ohne Glycin (Spezialanfertigung)

-

Dialysiertes fötales Kälberserum (dFBS)

-

[1-13C]Glycin (aus Protokoll 3.1)

-

Zellkulturplatten

-

Phosphatgepufferte Salzlösung (PBS)

-

Lyse-Puffer (z. B. RIPA-Puffer)

-

Protease-Inhibitor-Cocktail

Durchführung:

-

Herstellung des Markierungsmediums: Bereiten Sie das glycinfreie Zellkulturmedium vor und ergänzen Sie es mit dFBS und anderen notwendigen Zusätzen. Fügen Sie [1-13C]Glycin in der gewünschten Endkonzentration hinzu (typischerweise die gleiche Konzentration wie Glycin in Standardmedien).

-

Zellkultur: Säen Sie die Zellen in der entsprechenden Dichte auf Zellkulturplatten aus und kultivieren Sie sie über Nacht in Standardmedium.

-

Beginn der Markierung: Entfernen Sie das Standardmedium, waschen Sie die Zellen zweimal mit PBS und geben Sie das vorbereitete Markierungsmedium hinzu.

-

Inkubation: Inkubieren Sie die Zellen für den gewünschten Zeitraum (z. B. 24-72 Stunden, abhängig von der Zellteilungsrate und dem Proteinumsatz).

-

Zellernte: Entfernen Sie das Markierungsmedium, waschen Sie die Zellen zweimal mit kaltem PBS.

-

Zelllyse: Geben Sie kalten Lyse-Puffer mit Protease-Inhibitoren zu den Zellen, inkubieren Sie auf Eis für 30 Minuten und ernten Sie die Zelllysate.

-

Proteingewinnung: Zentrifugieren Sie die Lysate, um Zelltrümmer zu entfernen, und sammeln Sie den Überstand, der die markierten Proteine enthält.

-

Bestimmen Sie die Proteinkonzentration (z. B. mittels BCA-Assay).

Protokoll zur Probenvorbereitung für die MS-Analyse

Materialien:

-

Dithiothreitol (DTT)

-

Iodacetamid (IAA)

-

Trypsin (MS-Qualität)

-

Ammoniumbicarbonat-Puffer (50 mM)

-

Ameisensäure

-

C18-Entsalzungssäulchen

Durchführung:

-

Reduktion und Alkylierung: Nehmen Sie eine definierte Menge an Proteinlysat (z. B. 100 µg), fügen Sie DTT zu einer Endkonzentration von 10 mM hinzu und inkubieren Sie für 1 Stunde bei 56 °C. Kühlen Sie auf Raumtemperatur ab, fügen Sie IAA zu einer Endkonzentration von 20 mM hinzu und inkubieren Sie für 45 Minuten im Dunkeln.

-

Proteinverdau: Verdünnen Sie die Probe mit 50 mM Ammoniumbicarbonat-Puffer, um die Konzentration des denaturierenden Mittels zu reduzieren. Fügen Sie Trypsin in einem Verhältnis von 1:50 (Trypsin:Protein) hinzu und inkubieren Sie über Nacht bei 37 °C.

-

Ansäuern: Stoppen Sie den Verdau durch Zugabe von Ameisensäure auf einen pH-Wert von <3.

-

Entsalzung: Entsalzen und konzentrieren Sie die Peptidprobe mit C18-Säulchen gemäß den Anweisungen des Herstellers.

-

Trocknung und Rekonstitution: Trocknen Sie die eluierten Peptide in einem Vakuumzentrifugen und rekonstituieren Sie sie in einem für die LC-MS/MS-Analyse geeigneten Puffer (z. B. 0,1 % Ameisensäure in Wasser).

Visualisierungen

Glycin-Stoffwechselweg

Abbildung 1: Vereinfachter Stoffwechselweg von Glycin.

Experimenteller Arbeitsablauf

Abbildung 2: Arbeitsablauf für metabolische Markierungsexperimente.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low-Yield SPPS with Fmoc-Gly-OH-1-13C

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a special focus on syntheses involving Fmoc-Gly-OH-1-13C.

Frequently Asked Questions (FAQs)

Q1: We are experiencing a significantly lower than expected yield in our peptide synthesis after incorporating this compound. What are the common causes?

A1: Low yield in SPPS, particularly after the addition of a glycine residue, can stem from several factors. Key areas to investigate include:

-

Incomplete Fmoc Deprotection: The N-terminal Fmoc group may not be fully removed, preventing the subsequent amino acid from coupling efficiently.

-

Inefficient Coupling: The carboxylic acid of the incoming this compound may not have coupled completely to the N-terminus of the growing peptide chain on the resin.

-

Peptide Aggregation: Glycine, despite its small side chain, can contribute to inter- or intra-chain hydrogen bonding, leading to peptide aggregation on the solid support.[1] This is especially prevalent in longer peptide sequences (typically over 12 amino acids) and can hinder reagent accessibility.[1]

-

Steric Hindrance: While glycine itself is not sterically bulky, the growing peptide chain can become sterically hindered, making subsequent couplings more difficult. The large Fmoc protecting group can also contribute to spatial crowding.[1]

-

Side Reactions: Undesirable chemical reactions can occur, leading to the formation of byproducts and a reduction in the yield of the target peptide.

The use of an isotopically labeled amino acid like this compound is not expected to significantly alter its chemical reactivity compared to the unlabeled counterpart. Therefore, troubleshooting should focus on standard SPPS optimization strategies.

Q2: How can we confirm if Fmoc deprotection is complete?

A2: The most common method to monitor Fmoc deprotection is the Kaiser test (also known as the ninhydrin test).[2][3] This is a highly sensitive colorimetric assay for detecting free primary amines on the resin.[4]

-

Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, confirming successful Fmoc deprotection.[3][4]

-

Negative Result (Yellow/Colorless Beads): Suggests that the Fmoc group is still attached, and the deprotection step should be repeated or extended.[5]

It is important to note that the Kaiser test is not reliable for N-terminal proline residues.[3]

Q3: What should we do if the Kaiser test is negative after the standard deprotection time?

A3: If the Kaiser test indicates incomplete deprotection, you can:

-

Extend the Deprotection Time: Increase the incubation time with the piperidine solution.

-

Repeat the Deprotection Step: Perform a second deprotection treatment.

-

Use a Stronger Base: In some cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine, to enhance deprotection efficiency.[6][7] However, DBU should be used with caution as it can promote side reactions like aspartimide formation.[6]

Q4: Our coupling reaction with this compound seems to be inefficient. How can we improve the coupling yield?

A4: To improve coupling efficiency, consider the following strategies:

-

Double Coupling: After the initial coupling reaction, repeat the process with a fresh solution of activated this compound.

-

Increase Reagent Equivalents: Use a higher molar excess of the amino acid and coupling reagents relative to the resin loading capacity.

-

Change Activation Method: If you are using a standard carbodiimide-based activation (e.g., DIC/HOBt), switching to a uronium/aminium salt-based reagent like HBTU, HATU, or PyBOP may improve coupling efficiency, especially for difficult sequences.[4]

-

Optimize Solvent: Ensure your solvents (e.g., DMF, NMP) are of high purity and anhydrous. For aggregating sequences, using a more polar solvent like NMP or adding chaotropic salts may be beneficial.[8]

Q5: We suspect peptide aggregation is causing low yield. How can we mitigate this issue, especially with glycine-rich sequences?

A5: Peptide aggregation is a significant challenge in SPPS.[9] Strategies to overcome this include:

-

Use of "Structure-Breaking" Amino Acids: Incorporating pseudoproline dipeptides or Dmb-glycine derivatives can disrupt the secondary structures that lead to aggregation.[8] For a Gly-Gly motif, using Fmoc-Gly-(Dmb)Gly-OH can be particularly effective.[8]

-

Elevated Temperature Synthesis: Performing the coupling and deprotection steps at a higher temperature can help to disrupt hydrogen bonds and improve solvation.

-

Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[10]

-

Chaotropic Agents: Adding salts like LiCl to the reaction mixture can help to break up aggregates.[8]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Yield After this compound Incorporation

This guide provides a systematic approach to troubleshooting low peptide yield.

Step 1: Monitor Deprotection and Coupling Steps

-

Action: Perform a Kaiser test after the deprotection step preceding the glycine coupling and after the coupling of this compound.

-

Interpretation & Solution:

-

Negative Kaiser test before coupling: Incomplete deprotection of the previous amino acid. Repeat the deprotection step.

-

Positive Kaiser test after coupling: Incomplete coupling of this compound. Perform a double coupling.

-

Step 2: Analyze a Cleaved Peptide Sample

-

Action: Cleave a small amount of resin-bound peptide and analyze the crude product using analytical HPLC and Mass Spectrometry (MS).[4][11]

-

Interpretation & Solution:

-

HPLC shows multiple peaks: Indicates the presence of impurities such as deletion sequences (from incomplete coupling) or truncated peptides (from incomplete deprotection).[12]

-

MS confirms the mass of the desired peptide and deletion sequences: This points towards inefficient coupling at one or more steps.

-

MS shows unexpected masses: Suggests the occurrence of side reactions.

-

Step 3: Address Potential Aggregation

-

Action: Observe the resin beads. A failure to swell properly can be an indication of aggregation.[9]

-

Interpretation & Solution:

-

Resin appears clumped or does not swell: Likely peptide aggregation. Implement strategies to disrupt aggregation as outlined in the FAQs.

-

The following diagram illustrates a decision-making workflow for troubleshooting low yield:

A troubleshooting workflow for low-yield SPPS.

Data Presentation

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Coupling Reagent | Acronym | Class | Recommended Use |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Standard couplings, often used with HOBt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | Efficient for most couplings, including moderately difficult ones |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium Salt | Highly efficient for difficult couplings and sterically hindered amino acids |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Effective coupling reagent, but generates carcinogenic HMPA as a byproduct |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Similar to BOP but avoids HMPA formation |

Table 2: Troubleshooting Guide Summary

| Symptom | Potential Cause | Recommended Action |

| Yellow beads after deprotection (Kaiser test) | Incomplete Fmoc removal | Extend deprotection time or repeat the step. Consider adding DBU.[7] |

| Blue beads after coupling (Kaiser test) | Incomplete coupling reaction | Perform a double coupling. Increase reagent equivalents. Change coupling reagent. |

| Resin fails to swell, appears clumpy | Peptide aggregation | Switch to a low-loading resin. Use NMP as a solvent. Add chaotropic salts. |

| HPLC of crude product shows multiple peaks | Deletion or truncated sequences | Optimize deprotection and coupling steps at each cycle. |

Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines

The Kaiser test is used to detect free primary amines on the resin, indicating complete deprotection.[2][3]

Reagents:

-

Solution A: 1. Dissolve 16.5 mg of KCN in 25 mL of distilled water. 2. Dilute 1.0 mL of this solution with 49 mL of pyridine.[3]

-

Solution B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[3]

-

Solution C: Dissolve 40 g of phenol in 20 mL of n-butanol.[3]

Procedure:

-

Place a small sample of resin (10-15 beads) into a small glass test tube.

-

Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[3]

-

Heat the test tube at 110°C for 5 minutes.[3]

-

Observe the color of the resin beads and the solution.

-

Intense blue color: Positive result (free amines present).

-

Colorless or yellow: Negative result (no free amines).

-

Protocol 2: Standard Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.

Reagent:

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF).[13]

Procedure:

-

Wash the peptide-resin with DMF (3 times).

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Protocol 3: HBTU/DIPEA Activation and Coupling

This protocol outlines a common and efficient method for coupling an Fmoc-protected amino acid to the resin-bound peptide.

Reagents:

-

Fmoc-amino acid (e.g., this compound) (3-5 equivalents)

-

HBTU (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

DMF

Procedure:

-

In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.

-

Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the reaction solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is desired).

Mandatory Visualizations

The following diagram illustrates the core cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. americanpeptidesociety.org [americanpeptidesociety.org]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. iris-biotech.de [iris-biotech.de]

- 6. peptide.com [peptide.com]

- 7. iris-biotech.de [iris-biotech.de]

- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 11. bachem.com [bachem.com]

- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Technical Support Center: Preventing Aggregation in Peptides

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address and prevent aggregation in peptides, with a special focus on those containing 13C-glycine.

Frequently Asked Questions (FAQs)

Q1: Does the presence of a 13C isotope on a glycine residue increase the risk of peptide aggregation?

A1: There is no direct evidence to suggest that incorporating a 13C stable isotope into a glycine residue significantly alters a peptide's propensity for aggregation. The physicochemical properties of a 13C-labeled amino acid are nearly identical to its unlabeled counterpart, as the mass difference is minimal. Aggregation is primarily driven by factors inherent to the peptide's sequence and its environment, not by isotopic labeling. Therefore, strategies for preventing aggregation in 13C-glycine-containing peptides are the same as for their unlabeled analogues.

Q2: What are the primary causes of aggregation in glycine-containing peptides?

A2: Peptide aggregation is a complex process driven by the formation of intermolecular non-covalent bonds. Key factors include:

-

Hydrophobic Interactions : Peptides with a high content of hydrophobic amino acids (>50%) are prone to aggregate in aqueous solutions to minimize their exposure to water.

-

Hydrogen Bonding : The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets, which are common in aggregated states.

-

Peptide Sequence : Specific "aggregation-prone regions" (APRs), often short sequences of 5-10 amino acids with high hydrophobicity and β-sheet forming propensity, can initiate aggregation. While glycine itself is not hydrophobic, its flexibility can increase the propensity of the peptide backbone to adopt conformations that favor aggregation. Gly-Gly motifs, in particular, can be problematic.

-

Environmental Factors : pH, ionic strength, temperature, and peptide concentration all play a critical role. Aggregation is often maximal when the pH of the solution is close to the peptide's isoelectric point (pI), where the net charge is zero.

Q3: How can I improve the initial solubility of my lyophilized 13C-glycine peptide?

A3: Proper initial solubilization is critical to prevent aggregation. A systematic approach is recommended:

-

Start with a Small Test Amount : Before dissolving the entire sample, test the solubility of a small portion.

-

Determine the Peptide's Net Charge : Calculate the overall charge at neutral pH by assigning a value of +1 to basic residues (Lys, Arg, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).

-

Choose an Appropriate Initial Solvent :

-

Net Positive Charge (Basic Peptides) : Start with sterile, distilled water. If solubility is poor, add a small amount of 10% acetic acid or 0.1% TFA.

-

Net Negative Charge (Acidic Peptides) : Start with sterile, distilled water. If solubility is poor, add a small amount of 10% ammonium bicarbonate or 0.1% aqueous ammonia. Avoid basic solutions if the peptide contains cysteine, as this can cause oxidation; use DMF instead.

-